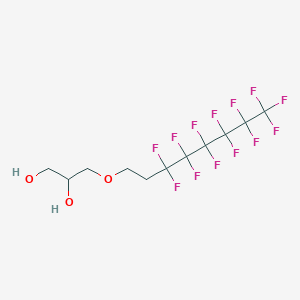

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyloxy)propane-1,2-diol

Descripción general

Descripción

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyloxy)propane-1,2-diol is a fluorinated organic compound with the molecular formula C11H11F13O3 and a molecular weight of 438.185 g/mol. This compound is known for its unique chemical properties, primarily due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyloxy)propane-1,2-diol typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophilic attack from the alcohol group, resulting in the formation of the desired diol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyloxy)propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of fluorine-substituted derivatives.

Aplicaciones Científicas De Investigación

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyloxy)propane-1,2-diol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Medicine: Explored for its potential in developing fluorinated pharmaceuticals with enhanced metabolic stability.

Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical resistance.

Mecanismo De Acción

The mechanism of action of 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyloxy)propane-1,2-diol is primarily attributed to its fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,2-diol

- 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)ethane-1,2-diol

Uniqueness

Compared to similar compounds, 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyloxy)propane-1,2-diol exhibits higher thermal stability and resistance to chemical degradation due to the presence of the ether linkage. This makes it particularly valuable in applications requiring robust chemical and thermal properties.

Actividad Biológica

Chemical Structure and Properties

The chemical structure of 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)propane-1,2-diol features a long fluorinated alkyl chain attached to a propane diol backbone. The presence of multiple fluorine atoms contributes to its unique properties such as increased hydrophobicity and potential bioactivity.

Molecular Formula

- Molecular Formula : C15H20F13O3

- Molecular Weight : 496.21 g/mol

Physical Properties

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents; limited solubility in water due to the hydrophobic fluorinated chain.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that the fluorinated alkyl chain enhances membrane permeability and alters lipid bilayer dynamics.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance:

- In vitro studies have shown that fluorinated alcohols can disrupt bacterial membranes and inhibit the growth of various pathogens.

- A study on related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria.

Cytotoxicity

Cytotoxic effects have been observed in various cell lines:

- Cell Viability Assays : Compounds similar in structure were tested on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated dose-dependent cytotoxicity.

- Mechanism : The proposed mechanism includes induction of apoptosis and disruption of cellular homeostasis.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Method : Disc diffusion method was employed.

- Results : The compound exhibited notable inhibition zones compared to control groups.

-

Toxicological Assessment :

- Objective : To assess the cytotoxic effects on human liver cells (HepG2).

- Method : MTT assay was used to measure cell viability.

- Results : At concentrations above 100 µM, significant cytotoxicity was observed.

Antimicrobial Activity Results

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 200 |

| Escherichia coli | 12 | 200 |

Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Propiedades

IUPAC Name |

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F13O3/c12-6(13,1-2-27-4-5(26)3-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5,25-26H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEQEZYFDSQCMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(CO)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2OCH2CH(OH)CH2OH, C11H11F13O3 | |

| Record name | 1,2-Propanediol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563299 | |

| Record name | 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126814-93-5 | |

| Record name | 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.